(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is an organic compound that features a morpholine ring, a naphthalene moiety, and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide typically involves the following steps:
Formation of the Propenamide Backbone: The starting material, 1-naphthaldehyde, undergoes a condensation reaction with an appropriate amine to form the propenamide backbone.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where 2-chloroethylmorpholine reacts with the intermediate formed in the previous step.
Isomerization to the Z-Form: The final step involves isomerization to ensure the compound adopts the Z-configuration, which can be achieved through specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the propenamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced propenamide derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide: The E-isomer of the compound, differing in the spatial arrangement around the double bond.
N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide: Without the Z-configuration, this compound may exhibit different chemical and biological properties.
N-(2-piperidinoethyl)-3-(1-naphthyl)-2-propenamide: A similar compound where the morpholine ring is replaced by a piperidine ring.
Uniqueness
(Z)-N-(2-morpholinoethyl)-3-(1-naphthyl)-2-propenamide is unique due to its Z-configuration, which can significantly influence its chemical reactivity and biological activity. This configuration may enhance its binding affinity to specific targets, making it more effective in certain applications compared to its E-isomer or other analogs.
Properties
IUPAC Name |
(Z)-N-(2-morpholin-4-ylethyl)-3-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(20-10-11-21-12-14-23-15-13-21)9-8-17-6-3-5-16-4-1-2-7-18(16)17/h1-9H,10-15H2,(H,20,22)/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJLKDLCRHNWQH-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C\C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.